molecular formula C36H35F5N2O8 B8104244 DBCO-PEG4-PFP ester

DBCO-PEG4-PFP ester

カタログ番号: B8104244
分子量: 718.7 g/mol
InChIキー: MNKQVEFOUCBMRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DBCO-PEG4-PFP ester is a complex organic compound with a unique structure that combines multiple functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-PFP ester involves multiple steps, starting with the preparation of the pentafluorophenyl group and the azatricyclohexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl group. These groups are then linked through a series of reactions involving ethoxy and propanoate intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product specifications.

化学反応の分析

Types of Reactions

DBCO-PEG4-PFP ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

科学的研究の応用

Chemistry

In chemistry, DBCO-PEG4-PFP ester is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, this compound may have potential applications as a drug candidate or as a component in drug delivery systems. Its unique structure allows for targeted interactions with specific biological targets, potentially leading to new therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of materials with specific properties and functionalities.

作用機序

The mechanism of action of DBCO-PEG4-PFP ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Similar Compounds

    Pentafluorophenylacetic acid: This compound shares the pentafluorophenyl group but lacks the complex azatricyclohexadeca structure.

    Pentafluorophenol: Another compound with the pentafluorophenyl group, commonly used in organic synthesis.

    Pentafluorophenyl methanesulfonate: Used as a leaving group in organic reactions, similar in reactivity to the pentafluorophenyl group.

Uniqueness

DBCO-PEG4-PFP ester is unique due to its combination of the pentafluorophenyl group with the azatricyclohexadeca structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

DBCO-PEG4-PFP ester is a PEG-based PROTAC (Proteolysis Targeting Chimeras) linker that has gained attention in drug development due to its unique properties and applications in bioconjugation. This article examines the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure:
this compound consists of a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain and a pentafluorophenyl (PFP) ester. The DBCO component allows for bioorthogonal reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), which facilitates the selective conjugation of biomolecules without interfering with biological systems .

Mechanism:
The PFP ester reacts with primary amines to form stable amide bonds, while the DBCO moiety selectively reacts with azides to form stable triazole linkages. This dual reactivity enables the creation of complex bioconjugates, which are crucial for targeted drug delivery and therapeutic applications .

Applications in Research

This compound is primarily utilized in the synthesis of PROTACs, which are innovative tools for targeted protein degradation. The ability to link small molecules to proteins or antibodies enhances the specificity and efficacy of therapeutic agents.

Key Applications:

  • Targeted Therapy Development: Used in designing drugs that can selectively degrade specific proteins implicated in diseases like cancer .
  • Bioconjugation: Facilitates the attachment of drugs or imaging agents to proteins, enhancing their therapeutic potential and diagnostic capabilities .

Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on Antibody Modification:
    A study demonstrated the successful site-specific modification of antibodies using this compound. This modification improved the targeting efficiency of therapeutic antibodies against cancer cells .
  • Cell Uptake Studies:
    Research indicated that bioconjugates formed using this compound exhibited enhanced cellular uptake compared to traditional conjugation methods. This was attributed to the improved solubility and flexibility provided by the PEG spacer .
  • Therapeutic Efficacy:
    In preclinical models, PROTACs synthesized with this compound showed significant efficacy in degrading target proteins associated with tumor growth, highlighting its potential as a therapeutic agent .

Data Tables

The following table summarizes key properties and findings related to this compound:

PropertyValue
Molecular Weight714.70 g/mol
SolubilitySoluble in DMSO, DMF
Purity>95%
ReactivityBioorthogonal (SPAAC)
ApplicationsPROTAC synthesis, bioconjugation

Case Studies

Case Study 1: PROTAC Development
In a notable study published in EBioMedicine, researchers synthesized multiple PROTACs using this compound as a linker. The resulting compounds effectively targeted and degraded specific oncogenic proteins, demonstrating significant antitumor activity in vitro and in vivo .

Case Study 2: Antibody Drug Conjugates
Another study focused on developing antibody-drug conjugates (ADCs) utilizing this compound for precise drug delivery. The ADCs showed improved pharmacokinetics and reduced off-target effects compared to conventional ADCs, underscoring the advantages of using PEG-based linkers in therapeutic applications .

特性

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35F5N2O8/c37-31-32(38)34(40)36(35(41)33(31)39)51-30(46)13-15-47-17-19-49-21-22-50-20-18-48-16-14-42-28(44)11-12-29(45)43-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)43/h1-8H,11-23H2,(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKQVEFOUCBMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35F5N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。